molecular formula C11H9FO B1457065 (6-Fluoronaphthalen-2-yl)methanol CAS No. 944351-48-8

(6-Fluoronaphthalen-2-yl)methanol

Cat. No. B1457065
M. Wt: 176.19 g/mol
InChI Key: LTSYNZQYIYTKNW-UHFFFAOYSA-N
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Description

(6-Fluoronaphthalen-2-yl)methanol , also known by other names such as (6-Fluoro-2-naphthyl)methanol and 6-Fluoro-2-naphthalenemethanol , is a chemical compound with the molecular formula C₁₁H₉FO and a molecular weight of 176.19 g/mol . It belongs to the class of naphthalene derivatives and contains a fluorine atom attached to the naphthalene ring.


Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. One such method involves the reaction of 6-fluoro-naphthalene-2-carboxylic acid with borane-THF in tetrahydrofuran . The detailed steps include the addition of BH₃.THF to the acid, followed by overnight stirring, concentration, and subsequent treatment with NaOH solution and diethyl ether .

Another synthesis route may involve different reagents and conditions, and further exploration of the literature would provide additional insights.


Molecular Structure Analysis

The molecular structure of (6-Fluoronaphthalen-2-yl)methanol consists of a naphthalene ring with a fluorine atom attached at position 6. The hydroxyl group (–OH) is connected to the naphthalene ring, forming the methanol moiety. The compound’s structure is crucial for understanding its properties and reactivity .


Chemical Reactions Analysis

(6-Fluoronaphthalen-2-yl)methanol can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, oxidation, or other transformations. Further investigation into specific reactions and their mechanisms would provide a deeper understanding of its behavior.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Gram-Scale Synthesis Using Palladium Catalyzed C-H Halogenation : The synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol, a derivative, demonstrates advantages like milder reaction conditions and higher yields compared to traditional methods. This process exemplifies the efficient synthesis of complex fluorinated compounds (Sun, Sun, & Rao, 2014).

  • Development of Fluorescent Sensors : A study developed a fluorescent Schiff base related to (6-Fluoronaphthalen-2-yl)methanol, showing potential in sensing applications, particularly as a Cu(II) ion sensor. This highlights the use of such compounds in developing selective and sensitive sensors (Yıldırım & Kaya, 2010).

  • Analytical Chemistry Applications : A methyl ester derivative of a related compound was used as a fluorogenic labeling reagent in high-performance liquid chromatography for the analysis of biologically important thiols, demonstrating the utility of such compounds in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Materials Science and Polymer Research

  • Oxidation of Polymers : Research utilized 2-dimethylamino-6-propionylnaphthalene, a related compound, to monitor the oxidation of polymers. This study highlights the application of similar fluorinated compounds in understanding and monitoring polymer degradation and stability (Rapp, Poutougnigni, Gardette, Bussière, & Therias, 2018).

Biomedical and Biochemical Applications

  • Solvation Dynamics in Biological Systems : Studies on solvation dynamics using methanol, a solvent commonly used with (6-Fluoronaphthalen-2-yl)methanol, provide insights into biochemical processes. Such studies are crucial for understanding interactions in biological systems (Rosenthal, Jimenez, Fleming, Kumar, & Maroncelli, 1994).

  • Chemical Sensing in Biomedical Analysis : A novel fluorophore, derived from a related compound, demonstrates strong fluorescence in a wide pH range, making it a potential candidate for biomedical analysis and fluorescent labeling in biological studies (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

properties

IUPAC Name

(6-fluoronaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSYNZQYIYTKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoronaphthalen-2-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-naphthalene-2-carboxylic acid (3.0 g, 15.8 mmol) was added BH3.THF (31.6 mL, 31.6 mmol). The reaction mixture was stirred overnight before being concentrated. To the residue was added diethyl ether (100 mL) and NaOH solution (10 mL). The organic layer was separated, dried and concentrated. The resultant residue was purified by silica gel column chromatography (ethyl acetate/hexane 1:7) to afford (6-fluoro-naphthalen-2-yl)-methanol (2.28 g, 82%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
31.6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoronaphthalen-2-yl)methanol
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(6-Fluoronaphthalen-2-yl)methanol
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(6-Fluoronaphthalen-2-yl)methanol
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(6-Fluoronaphthalen-2-yl)methanol
Reactant of Route 6
(6-Fluoronaphthalen-2-yl)methanol

Citations

For This Compound
1
Citations
JH Chuna, VW Pikea
Number of citations: 0

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